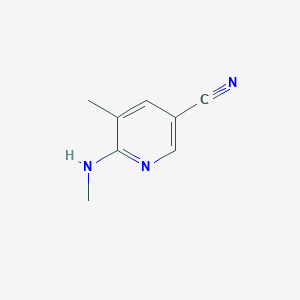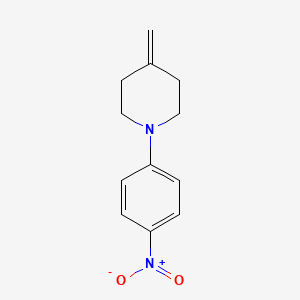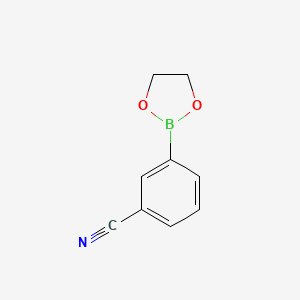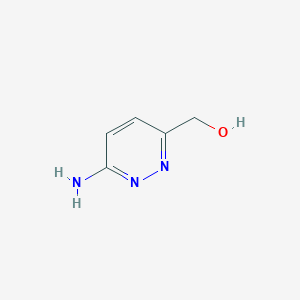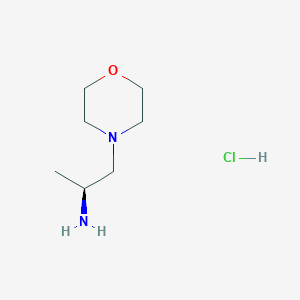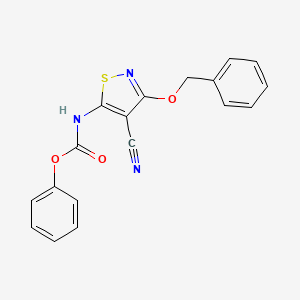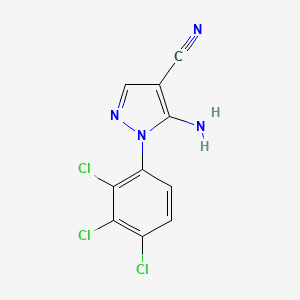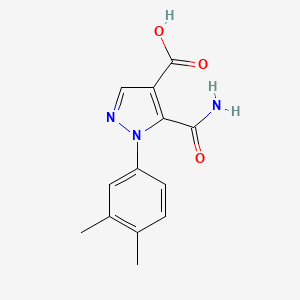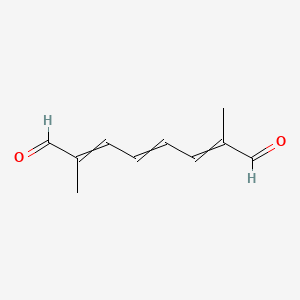
2,7-Dimethylocta-2,4,6-trienedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethylocta-2,4,6-trienedial, also known as 2,7-Dimethyl-2,4,6-octatrienedial, is a chemical compound with the molecular formula C10H12O2 . It is a part of electrophilic carotenoid derivative that contributes to cancer prevention as well as in bone health maintenance through the inhibition of NFkB transcription system .
Synthesis Analysis
The synthesis of this compound involves using trans-1, 4-dichloro-2-butylene as the raw material, which undergoes Grignard reaction, condensation reaction, and acidic hydrolysis reaction . Another method involves double enol ether condensation of a butenedial bisacetal .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C10H12O2 . The average mass is 164.201 Da and the monoisotopic mass is 164.083725 Da .Properties
CAS No. |
3049-35-2 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,7-dimethylocta-2,4,6-trienedial |
InChI |
InChI=1S/C10H12O2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-8H,1-2H3 |
InChI Key |
AYODHZHFDRRQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC=C(C)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[3-(4-Methylpiperazin-1-yl)propyl]benzene-1,4-diamine](/img/structure/B8747442.png)
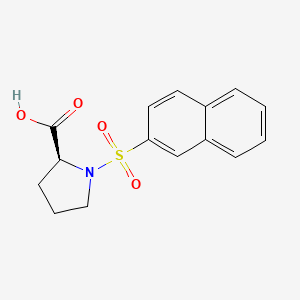
![Methyl 10-bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxylate](/img/structure/B8747463.png)
